Cas no 1021218-43-8 (N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
![N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021218-43-8x500.png)
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- F5253-0561
- 1021218-43-8
- AKOS024503237
- N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-oxo-1H-pyridine-3-carboxamide
- N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
-
- インチ: 1S/C20H26N4O5S/c1-29-17-7-5-16(6-8-17)23-11-13-24(14-12-23)30(27,28)15-3-10-22-20(26)18-4-2-9-21-19(18)25/h2,4-9H,3,10-15H2,1H3,(H,21,25)(H,22,26)
- InChIKey: VEHSNTVFPMQUCR-UHFFFAOYSA-N
- ほほえんだ: S(CCCNC(C1=CC=CNC1=O)=O)(N1CCN(C2C=CC(=CC=2)OC)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 434.16239112g/mol
- どういたいしつりょう: 434.16239112g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 774
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5253-0561-3mg |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-10mg |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-20μmol |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-5mg |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-50mg |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-15mg |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-40mg |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-100mg |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-10μmol |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5253-0561-5μmol |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1021218-43-8 | 5μmol |
$63.0 | 2023-09-10 |
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報
N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 1021218-43-8, known as N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
The molecular structure of N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is characterized by a piperazine ring substituted with a methoxyphenyl group and a sulfonyl moiety. The piperazine ring is a six-membered ring containing two nitrogen atoms, which is a common structural motif in many bioactive compounds. The presence of the methoxy group on the phenyl ring introduces electron-donating effects, potentially influencing the compound's pharmacokinetic properties and interactions with biological targets.
Recent advancements in medicinal chemistry have focused on optimizing the sulfonyl group within the molecule. This functional group is known for its ability to enhance the stability and bioavailability of compounds. Researchers have explored the substitution patterns around the sulfonyl group to improve the compound's efficacy and reduce potential side effects. For instance, studies have shown that modifying the substituents on the sulfonyl group can significantly alter the compound's binding affinity to target proteins, making it a versatile platform for drug development.
The dihydropyridine core of this compound is another critical feature that contributes to its biological activity. Dihydropyridines are well-known for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina. The 2-oxo substitution on the dihydropyridine ring enhances its ability to interact with specific receptor sites, thereby increasing its therapeutic potential.
Emerging research has also explored the carboxamide functionality at the terminus of the molecule. This group plays a crucial role in modulating the compound's solubility and permeability, which are essential for its absorption and distribution within the body. By fine-tuning the carboxamide group, scientists aim to develop more effective drug delivery systems that can target specific tissues or organs.
In terms of applications, N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in several therapeutic areas. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions in inflammatory markers observed in animal models. Additionally, its ability to modulate ion channels suggests its utility in treating neurological disorders such as epilepsy and chronic pain conditions.
One of the most exciting developments involving this compound is its role in targeted drug delivery systems. By conjugating it with biocompatible polymers or nanoparticles, researchers have been able to enhance its specificity and reduce off-target effects. This approach has opened new avenues for treating diseases such as cancer, where precise targeting of tumor cells is crucial for effective therapy.
The synthesis of N-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves a series of multi-step reactions that require meticulous control over reaction conditions. Key steps include the formation of the piperazine ring, sulfonation of aromatic compounds, and amide bond formation. Recent advancements in catalytic methods have streamlined these processes, making large-scale production more feasible while maintaining high purity standards.
From an environmental standpoint, researchers have also investigated the biodegradability and eco-friendly synthesis routes for this compound. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during production. These efforts align with global initiatives aimed at sustainable pharmaceutical manufacturing.
In conclusion, N-(3-{[4-(4-methoxyphenyl)piperazin-1-yll}sulfonyl}propyl)-2 oxo 1 2 dihydropyridine 3 carboxamide represents a cutting-edge molecule with vast potential in drug discovery and development. Its unique structural features and versatile functional groups make it an ideal candidate for addressing unmet medical needs across various therapeutic areas. As research continues to unfold, this compound is poised to make significant contributions to advancing human health and well-being.
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